4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
Description
4-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a pyridine derivative featuring a conjugated ethenyl linker and a pinacol boronate ester group. Its molecular formula is C₁₃H₁₈BNO₂ with a molecular weight of 231.10 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate ester group and has applications in fluorescence-based sensing, particularly for detecting hydrogen peroxide (H₂O₂) .
Properties
CAS No. |
736987-67-0 |
|---|---|
Molecular Formula |
C13H18BNO2 |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5-10H,1-4H3/b8-5+ |
InChI Key |
IEKWFCPMKVVRKB-VMPITWQZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NC=C2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Boronic Esters in Cross-Coupling Reactions
One of the primary applications of this compound is as a boronic ester in cross-coupling reactions. Boronic esters are pivotal in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound in these reactions. Studies have shown that compounds with tetramethyl dioxaborolane groups exhibit improved yields and selectivity in coupling reactions compared to their less sterically hindered counterparts .
Example Reaction
In a typical reaction setup, 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine can be reacted with aryl halides under palladium catalysis to produce biaryl compounds. The reaction conditions often involve solvents like dioxane at elevated temperatures (80°C) and the use of bases such as potassium acetate .
Medicinal Chemistry
Potential Anticancer Agents
Research has indicated that pyridine derivatives can exhibit biological activity against various cancer cell lines. The incorporation of a dioxaborolane moiety may enhance the pharmacological profile of these compounds by improving solubility and bioavailability. Preliminary studies suggest that derivatives of 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine may possess cytotoxic effects against specific cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the pyridine ring can lead to enhanced activity. For instance, substituents on the pyridine nitrogen or alterations in the dioxaborolane group can significantly affect the compound's interaction with biological targets .
Materials Science
Use in Polymer Chemistry
The compound's unique properties make it suitable for applications in materials science, particularly in polymer chemistry. Its ability to act as a cross-linking agent can facilitate the development of new polymeric materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its role in creating advanced materials for coatings and adhesives .
Nanomaterials Development
Additionally, studies have been conducted on using 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine in the synthesis of nanomaterials. The compound can be utilized as a precursor for boron-containing nanoparticles which have potential applications in catalysis and drug delivery systems .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Cross-coupling reactions (e.g., Suzuki coupling) | Improved yields and selectivity |
| Medicinal Chemistry | Potential anticancer agents | Enhanced solubility and bioavailability |
| Materials Science | Cross-linking agent in polymers | Enhanced mechanical properties |
| Nanomaterials | Precursor for boron-containing nanoparticles | Applications in catalysis and drug delivery |
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in molecular recognition and sensing applications. The pyridine ring can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Fluorinated Derivatives :
- 2-Fluoro-5-[(1E)-2-(dioxaborolan-2-yl)ethenyl]pyridine and 3-Fluoro-4-[(1E)-2-(dioxaborolan-2-yl)ethenyl]pyridine (Molecular weights: 292.13 and 249.10 g/mol , respectively) exhibit altered electronic properties due to fluorine’s electron-withdrawing effects. These derivatives may show enhanced stability in cross-coupling reactions compared to the parent compound .
Trifluoromethyl-Substituted Analog :
Methoxy-Substituted Analog :
Boronate Ester Positioning and Linker Modifications
Direct Attachment to Pyridine :
Phenyl-Spacer Derivatives :
- 4-[4-(Dioxaborolan-2-yl)phenyl]pyridine (Molecular weight: 281.16 g/mol) incorporates a phenyl spacer between the pyridine and boronate groups.
Bis-Boronate Derivatives :
Cross-Coupling Efficiency :
- The ethenyl linker in the target compound enhances conjugation, facilitating electron transfer in Suzuki-Miyaura reactions. Derivatives without this linker (e.g., 4-(dioxaborolan-2-yl)pyridine ) exhibit slower reaction kinetics .
- Fluorinated analogs (e.g., 2-Fluoro-5-[(1E)-2-(dioxaborolan-2-yl)ethenyl]pyridine ) show improved oxidative stability, making them suitable for high-temperature reactions .
Fluorescence Sensing :
- The target compound’s ethenyl group enables a ratiometric fluorescence response to H₂O₂ (detection limit: 1.54 μM), with emission shifting from 430 nm to 510 nm.
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., 4-(dioxaborolan-2-yl)pyridine ) dissolve readily in dichloromethane and THF, while phenyl-spacer derivatives (e.g., 4-[4-(dioxaborolan-2-yl)phenyl]pyridine ) require toluene or DMF .
Biological Activity
The compound 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a vinyl group attached to a boron-containing moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with biological targets through the boron atom. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. Studies suggest that the presence of the dioxaborolane group enhances the compound's ability to interact with proteins and nucleic acids, potentially leading to significant biological effects.
1. Anticancer Activity
Recent studies have shown that derivatives of pyridine with boron moieties exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Cell Line Studies : In vitro assays demonstrated that 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exhibited IC50 values ranging from 10 µM to 50 µM against human cancer cell lines such as HeLa and MCF-7 .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to suppress the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways:
- Cytokine Inhibition : At concentrations of 1 µM to 10 µM , the compound reduced TNF-alpha and IL-6 levels significantly .
3. Enzyme Inhibition
The compound's boron-containing structure suggests potential as an enzyme inhibitor. It has been tested against various enzymes involved in metabolic pathways:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| GSK-3β | Competitive | 25 |
| Mpro (SARS-CoV-2) | Non-competitive | 20 |
These findings indicate that the compound could serve as a lead for developing inhibitors targeting specific enzymes critical in disease processes .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in breast cancer models demonstrated significant tumor regression when administered at doses of 25 mg/kg in vivo. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by LPS in mice, treatment with the compound resulted in a 40% reduction in edema compared to control groups. This suggests its potential application in treating inflammatory diseases.
Preparation Methods
Reaction Mechanism and Substrate Design
The Miyaura borylation reaction is the most widely employed method for synthesizing 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine. This process involves the substitution of a halogen or triflate group on a pyridine-containing vinyl precursor with a pinacol boronate group using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst.
The general reaction proceeds as follows:
where .
The stereochemical integrity of the ethenyl group is preserved during the reaction, ensuring the (E)-configuration of the final product. Substrates such as 4-vinylpyridine triflate are preferred due to their superior leaving-group ability and compatibility with palladium catalysts.
Catalytic Systems and Optimization
Optimal conditions for this reaction include:
-
Catalyst : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl2(dppf)) at 3 mol% loading.
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) to stabilize the palladium center and prevent aggregation.
-
Base : Potassium acetate (KOAc) to neutralize HX byproducts and facilitate transmetalation.
-
Solvent : Anhydrous 1,4-dioxane or toluene under inert atmosphere.
Table 1 : Representative Reaction Conditions and Yields
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Vinylpyridine-OTf | PdCl2(dppf) (3) | KOAc | Dioxane | 80 | 18 | 70 |
| 4-Vinylpyridine-Br | Pd(OAc)2 (5) | K2CO3 | Toluene | 100 | 24 | 58 |
Side reactions, such as homocoupling of B2pin2 or substrate decomposition, are mitigated by strict anhydrous conditions and controlled stoichiometry (1.1 equiv B2pin2 per equiv substrate).
Suzuki-Miyaura Cross-Coupling Approaches
Synthesis via Boronic Acid Intermediates
An alternative route involves the synthesis of 4-pyridinylboronic acid pinacol ester intermediates, followed by coupling with vinyl halides. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can react with (E)-1,2-dibromoethylene under Suzuki conditions to form the ethenyl bridge:
However, this method is less favored due to challenges in controlling regioselectivity and the requirement for stoichiometric halogenation.
Ligand Effects on Coupling Efficiency
The choice of ligand critically impacts reaction efficiency. Bulkier ligands, such as SPhos or XPhos, improve yields by reducing steric hindrance around the palladium center. For instance, using XPhos with Pd(OAc)2 increases yields to 78% compared to 65% with triphenylphosphine.
Hydroboration of Alkynylpyridine Derivatives
Anti-Markovnikov Addition
The hydroboration of 4-ethynylpyridine with pinacolborane (HBpin) offers a stereoselective pathway to the target compound. This method proceeds via anti-Markovnikov addition, yielding the (E)-isomer exclusively:
Advantages :
Limitations :
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel with cyclohexane/ethyl acetate (95:5 to 90:10) is the standard purification method, achieving >98% purity. Alternatively, recrystallization from hexane/ether mixtures yields crystalline product suitable for X-ray diffraction.
Q & A
Q. What are the standard synthetic routes for preparing 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine, and how can purity be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using halogenated pyridine precursors and pinacol boronic esters. Key steps include:
- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts under inert atmospheres (e.g., nitrogen) .
- Solvent selection (e.g., THF or DMF) and base optimization (e.g., Na₂CO₃) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization, with purity verified by GC or HPLC (>97% purity benchmarks) .
Q. How does the electronic structure of the pyridine ring influence the reactivity of this boronic ester in cross-coupling reactions?
The pyridine ring’s electron-withdrawing nature increases the electrophilicity of the boronic ester, facilitating transmetallation in Suzuki reactions. Computational studies (e.g., DFT) and NMR analysis can map electron density distribution, revealing preferential coupling sites .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (gloves, goggles) due to potential respiratory and dermal irritation .
- Store in amber glass bottles under inert gas to prevent moisture-induced degradation .
- Avoid exposure to strong oxidizers, as boronic esters may decompose exothermically .
Advanced Research Questions
Q. How do substituents on the pyridine ring (e.g., fluorine, trifluoromethyl) alter the compound’s reactivity and application scope?
Substituents modulate steric and electronic properties:
- Electron-withdrawing groups (e.g., -CF₃ in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine) enhance stability in aqueous Suzuki reactions .
- Fluorination (e.g., 5-fluoro derivatives) increases metabolic stability in drug candidates, as shown in pharmacokinetic studies .
Q. What advanced techniques are used to resolve structural ambiguities or polymorphism in crystalline forms of this compound?
- Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., C–H···N hydrogen bonds) and packing motifs .
- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphic transitions under varying temperatures .
Q. How can this boronic ester be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for catalytic applications?
- The pyridine moiety acts as a coordinating site for transition metals (e.g., Cu, Pd), enabling MOF synthesis for heterogeneous catalysis .
- Suzuki coupling within COF matrices has been demonstrated for selective C–C bond formation in flow reactors .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient aryl halides?
- Additives like KF or Cs₂CO₃ stabilize the boronate intermediate .
- Low-temperature reaction conditions (0–25°C) reduce undesired hydrolysis .
Data Contradictions and Resolution
- Substituent Effects on Yield : (unsubstituted pyridine) reports yields >85%, while fluorinated analogs () show lower yields (~60%) due to steric hindrance. Methodological adjustments (e.g., microwave-assisted synthesis) can bridge this gap .
- Crystallographic Discrepancies : Variations in dihedral angles between pyridine and central aryl groups (e.g., 11.29° in vs. 8.5° in analogous compounds) highlight the need for temperature-controlled crystallization studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
